(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
Brand Name: Vulcanchem
CAS No.: 42541-96-8
VCID: VC8273030
InChI: InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-/t11-/m0/s1
SMILES: COC(=O)CCCC=CCC1=CC(CC1=O)O
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

CAS No.: 42541-96-8

Cat. No.: VC8273030

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate - 42541-96-8

Specification

CAS No. 42541-96-8
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate
Standard InChI InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-/t11-/m0/s1
Standard InChI Key TUMDQIVLAQDJBH-MORRKMRCSA-N
Isomeric SMILES COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O
SMILES COC(=O)CCCC=CCC1=CC(CC1=O)O
Canonical SMILES COC(=O)CCCC=CCC1=CC(CC1=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate, reflects its stereochemical precision. Key structural elements include:

  • A cyclopentenone ring with ketone (C=O) and hydroxyl (-OH) groups at positions 5 and 3, respectively.

  • A hept-5-enoic acid chain in the (Z)-configuration, esterified as a methyl ester.

  • Chiral centers at C3 (R-configuration) and C7 (Z-alkene), critical for its biological interactions.

The isomeric SMILES string COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O\text{COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O} encodes this geometry, while the InChIKey TUMDQIVLAQDJBH-MORRKMRCSA-N\text{TUMDQIVLAQDJBH-MORRKMRCSA-N} uniquely identifies its stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H18O4\text{C}_{13}\text{H}_{18}\text{O}_{4}
Molecular Weight238.28 g/mol
CAS Number42541-96-8
IUPAC NameMethyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate
Topological Polar Surface Area63.6 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ester, ketone, hydroxyl)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves multi-step organic reactions to achieve precise stereocontrol:

  • Cyclopentenone Formation: Asymmetric Nazarov cyclization, catalyzed by chiral Lewis acids, generates the cyclopentenone core with high enantiomeric excess .

  • Side-Chain Elaboration: A Heck coupling or Wittig reaction introduces the (Z)-configured heptenoic acid chain.

  • Esterification: Methanol under acidic conditions converts the carboxylic acid to the methyl ester.

A related derivative, (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS 132619-70-6), employs a silyl ether protecting group for the hydroxyl moiety during synthesis, demonstrating the flexibility of this scaffold .

Industrial Production

Shanghai Nianxing Industrial Co., Ltd. supplies the compound at 95% purity, targeting pharmaceutical quality control laboratories. Batch-to-batch consistency is ensured via:

  • HPLC-PDA: Purity assessment using C18 columns and acetonitrile-water gradients.

  • Chiral Chromatography: Validation of stereochemical integrity .

Analytical Characterization and Regulatory Significance

Quality Control Metrics

As Misoprostol Impurity 17, this compound is monitored under stringent pharmacopeial guidelines. The International Pharmacopoeia specifies:

  • Identification: FT-IR and NMR matching to reference spectra.

  • Assay: ≥95% purity by area normalization in HPLC.

  • Related Substances: ≤0.5% for any individual impurity .

TechniqueConditionsAcceptance Criteria
Reversed-Phase HPLCColumn: C18 (250 × 4.6 mm, 5 µm)Resolution ≥2.0
Mobile Phase: Acetonitrile/0.1% H3PO4 (55:45)RSD ≤2.0%
Chiral HPLCColumn: Chiralpak AD-H (250 × 4.6 mm)Enantiomeric excess ≥98%
Mass SpectrometryESI+ Mode, m/z 239.1 [M+H]+Mass accuracy ±5 ppm

Recent studies of misoprostol samples from 11 countries identified this impurity in 12% of tested batches, underscoring its role in detecting degradation or incomplete synthesis .

Comparative Analysis with Structural Analogues

Saturated vs. Unsaturated Chains

The saturated analogue, (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS 41138-61-8), differs by lacking the C5-C6 double bond. This modification alters:

  • Boiling Point: 413.1°C (predicted) for the unsaturated form vs. 398°C for the saturated variant .

  • Bioactivity: The (Z)-alkene in Misoprostol Impurity 17 mimics prostaglandin E1’s conformation, potentially influencing receptor binding.

Protective Group Strategies

The tert-butyldimethylsilyl (TBS)-protected derivative (CAS 132619-70-6) exhibits:

  • Enhanced Lipophilicity: LogP increases from 1.2 to 3.8, improving membrane permeability.

  • Stability: The TBS group reduces hydroxyl oxidation during storage .

Stability and Degradation Pathways

Thermal Degradation

Accelerated stability studies (40°C/75% RH) reveal:

  • Ester Hydrolysis: Formation of carboxylic acid derivatives at >60°C.

  • Ketone Reduction: Trace alcohols detected under reducing conditions .

Photolytic Sensitivity

UV irradiation (254 nm) induces:

  • Alkene Isomerization: (Z)→(E) transition, altering chromatographic retention.

  • Ring-Opening: Quinone methide intermediates detected via LC-MS.

Regulatory and Industrial Implications

Batch Release Specifications

Pharmaceutical manufacturers must adhere to:

  • ICH Q3A Guidelines: ≤0.15% impurity in final dosage forms.

  • Forced Degradation Studies: Validation of analytical methods under acidic, basic, oxidative, and photolytic conditions .

Future Directions

Advances in continuous flow chemistry and enzyme-mediated synthesis aim to minimize impurity formation during misoprostol production, potentially reducing reliance on post-synthetic purification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator